- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridoneJournal of the Serbian Chemical Society, 1994, 59(12), 959-65,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
商品名:3-Cyano-4-methyl-2-pyridone
3-Cyano-4-methyl-2-pyridone 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- インチ: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- InChIKey: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- ほほえんだ: N#CC1=C(C)C=CNC1=O
計算された属性
- せいみつぶんしりょう: 134.04800
- どういたいしつりょう: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- 密度みつど: 1.209
- ふってん: 337.7℃ at 760 mmHg
- フラッシュポイント: 158.005℃
- 屈折率: 1.553
- PSA: 56.65000
- LogP: 0.55498
3-Cyano-4-methyl-2-pyridone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Cyano-4-methyl-2-pyridone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 98% | 250mg |
¥46.00 | 2024-04-25 | |
abcr | AB284942-1 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 1g |
€136.80 | 2022-06-11 | ||
abcr | AB284942-25 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 25g |
€800.40 | 2022-06-11 | ||
Enamine | EN300-7181089-10g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
$313.0 | 2023-09-01 | |
Enamine | EN300-7181089-50g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 50g |
$1109.0 | 2023-09-01 | |
abcr | AB284942-25g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |
93271-59-1 | 97% | 25g |
€473.80 | 2024-04-15 | |
eNovation Chemicals LLC | D689007-25g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | >97% | 25g |
$125 | 2024-07-20 | |
eNovation Chemicals LLC | Y1298483-25G |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 97% | 25g |
$150 | 2024-07-21 | |
TRC | C987913-500mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 500mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR300781-1g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 1g |
£15.00 | 2025-02-19 |
3-Cyano-4-methyl-2-pyridone 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
リファレンス
- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
リファレンス
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
リファレンス
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cementWuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
リファレンス
- Improved synthesis of 2-chloro-3-amino-4-methylpyridineJournal of Heterocyclic Chemistry, 2013, 50(1), 145-148,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
リファレンス
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
リファレンス
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
Synthetic Routes 11
はんのうじょうけん
リファレンス
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
リファレンス
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridineVibrational Spectroscopy, 2010, 53(2), 189-198,
Synthetic Routes 13
はんのうじょうけん
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
リファレンス
- A concise synthesis of 2-chloro-3-amino-4-methylpyridineResearch on Chemical Intermediates, 2011, 37(6), 599-604,
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
リファレンス
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridinesPharmazie, 1999, 54(8), 571-574,
Synthetic Routes 15
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
リファレンス
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 16
はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
リファレンス
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
Synthetic Routes 17
はんのうじょうけん
リファレンス
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivativesKhimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802,
Synthetic Routes 18
はんのうじょうけん
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
リファレンス
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid systemEuropean Journal of Medicinal Chemistry, 2018, 154, 155-171,
Synthetic Routes 19
はんのうじょうけん
リファレンス
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridinesJournal of Heterocyclic Chemistry, 1999, 36(3), 653-658,
3-Cyano-4-methyl-2-pyridone Raw materials
- 2-Butenamide, 2-cyano-3-methyl-
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 2-Cyanoacetamide
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- 2-Amino-4-methylpyridine-3-carbonitrile
- N,N-Dimethylformamide diethyl acetal
- Ethyl acetoacetate
- 2-chloro-4-methylpyridin-3-amine
- 4,4-Dimethoxybutan-2-one
- Ethyl formate
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

清らかである:99%
はかる:25g
価格 ($):248.0